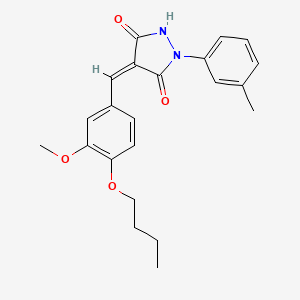![molecular formula C22H20N2O3 B4540748 3-{2-[2-(1-naphthyloxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4540748.png)
3-{2-[2-(1-naphthyloxy)ethoxy]ethyl}-4(3H)-quinazolinone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinazolinone derivatives, including structures similar to 3-{2-[2-(1-naphthyloxy)ethoxy]ethyl}-4(3H)-quinazolinone, often involves the reaction of key intermediates like 2-ethoxy-(4H)-3,1-benzoxazin-4-one with nitrogen nucleophiles, leading to the formation of various quinazoline and quinazolinone derivatives. These syntheses are characterized by reactions with different amines, acids, and other nitrogen-containing compounds, resulting in a wide array of derivatives with potential antimicrobial activities. The formation of these compounds is typically confirmed through IR, MS, and 1H-NMR spectral analysis (El-hashash et al., 2011).
Molecular Structure Analysis
Molecular structure analysis of quinazolinones involves detailed spectroscopic techniques. The structures of newly synthesized derivatives are inferred from IR, MS, and 1H-NMR spectral data, providing insight into the arrangement of atoms and functional groups within the molecule. This analytical approach is crucial for confirming the expected molecular framework and for further investigation of chemical and physical properties (El-hashash et al., 2011).
Chemical Reactions and Properties
Quinazolinone derivatives exhibit a range of chemical reactions and properties, determined by their functional groups and molecular structure. For example, their reactivity with various halides, phosphorus compounds, and nucleophiles under different conditions can lead to diverse quinazolinone derivatives, showcasing the versatility of the quinazolinone scaffold in organic synthesis. The solvent plays a significant role in these reactions, affecting both the reaction pathway and the nature of the synthesized products (El-hashash et al., 2011).
Physical Properties Analysis
The physical properties of quinazolinone derivatives, such as solubility, melting point, and crystallinity, can be influenced by the specific substituents and their positions on the quinazolinone core. These properties are essential for determining the compound's suitability for various applications, including pharmaceuticals. Analytical techniques, including X-ray crystallography, can provide detailed insights into the compound's physical characteristics (Gandhi et al., 2020).
Chemical Properties Analysis
The chemical properties of quinazolinones, such as reactivity, stability, and the ability to undergo specific chemical transformations, are central to their application in medicinal chemistry and other fields. Investigations into the reactivity of quinazolinone derivatives with various chemical agents can reveal useful routes for the synthesis of novel compounds with potential biological activity. Studies often focus on reactions under different conditions to explore the scope of chemical transformations possible with the quinazolinone scaffold (Costa et al., 2004).
Propriétés
IUPAC Name |
3-[2-(2-naphthalen-1-yloxyethoxy)ethyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c25-22-19-9-3-4-10-20(19)23-16-24(22)12-13-26-14-15-27-21-11-5-7-17-6-1-2-8-18(17)21/h1-11,16H,12-15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLJITRQFGGZDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCOCCN3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{2-[2-(1-naphthyloxy)ethoxy]ethyl}-4(3H)-quinazolinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N',N'''-[methylenebis(1H-pyrazole-1,4-diyl)]bis[N-benzyl(thiourea)]](/img/structure/B4540671.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylphenyl)-N~1~-(2-phenylethyl)glycinamide](/img/structure/B4540678.png)
![6-[2-(allyloxy)-5-chlorobenzylidene]-5-imino-2-(2-thienyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4540686.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-cyclopropyl-4-piperidinecarboxamide](/img/structure/B4540696.png)

![6-amino-4-{3-methoxy-4-[(2-methylbenzyl)oxy]phenyl}-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4540709.png)
![tert-butyl 4-[(5-bromo-2-thienyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4540711.png)
![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(3,5-dichlorophenyl)hydrazinecarbothioamide](/img/structure/B4540712.png)
![3,3-dimethyl-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)butanamide](/img/structure/B4540720.png)
![N-butyl-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4540732.png)
![N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4540740.png)

![N~1~-[4-(aminosulfonyl)phenyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4540755.png)
